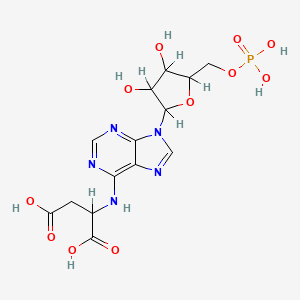

Adenylosuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBHPPMPBOJXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation Pathways of Adenylosuccinic Acid

Adenylosuccinate Synthetase (ADSS/ASS) Mechanisms and Regulation

Adenylosuccinate synthetase (ADSS), also known as IMP--aspartate ligase, is a crucial enzyme that facilitates the first committed step in the de novo synthesis of AMP. nih.govproteopedia.org This process involves the GTP-dependent condensation of IMP and L-aspartate to form adenylosuccinate. proteopedia.orgwikipedia.org

Catalytic Reaction Mechanism: IMP to Adenylosuccinate Conversion

The conversion of IMP to adenylosuccinate is a two-step process. ebi.ac.uknih.gov The initial step involves the transfer of the γ-phosphoryl group from GTP to the 6-oxygen of IMP, which forms a 6-phosphoryl-IMP intermediate. nih.govebi.ac.ukresearchgate.net Subsequently, the α-amino group of L-aspartate displaces the 6-phosphoryl group, resulting in the formation of adenylosuccinate. nih.govebi.ac.ukresearchgate.net

The catalytic mechanism begins with the nucleophilic attack of the 6-oxo group of IMP on the gamma-phosphorus atom of GTP, leading to the formation of the 6-phosphoryl-IMP intermediate. ebi.ac.uk This is followed by the nucleophilic displacement of this 6-phosphoryl group by L-aspartate to yield adenylosuccinate. nih.govebi.ac.uk The reaction is facilitated by key amino acid residues within the active site. For instance, in Escherichia coli, Asp13 acts as a catalytic base, abstracting a proton from the N1 atom of IMP, while His41 acts as an acid, protonating the β-phosphoryl group of GTP. ebi.ac.uk

Substrate Binding and Specificity

The binding of substrates to ADSS is a highly specific and ordered process. In many organisms, the binding of IMP is a prerequisite for the subsequent binding of GTP and L-aspartate. nih.govresearchgate.net The binding of IMP induces significant conformational changes that organize the active site for catalysis. nih.gov

Key amino acid residues play a critical role in substrate binding. In E. coli ADSS, residues such as Asn38, Thr129, and Thr239 interact with the 5'-phosphate of the inhibitor hydantocidin (B162813) 5'-phosphate, which mimics IMP. researchgate.net The carboxylate group of hadacidin, an aspartate analog, interacts with Arg303 and Thr301. researchgate.net The enzyme exhibits a high degree of specificity for its substrates. For example, while the Km values for IMP and its analog 2'-deoxy-IMP are similar, the affinity for L-aspartate is significantly lower in the presence of 2'-deoxy-IMP. nih.gov This discrimination is attributed to the absence of the 2'-hydroxyl group, which disrupts hydrogen bonds necessary for maintaining a favorable protein conformation for L-aspartate binding. nih.gov

| Substrate/Ligand | Interacting Residues (E. coli) | Role in Catalysis |

| IMP | Asn38, Thr129, Thr239, Gln224 | Induces conformational changes, organizes active site for GTP binding. nih.govresearchgate.net |

| GTP | His41, Ser414, Asp333 | Provides the phosphoryl group for the reaction. ebi.ac.ukresearchgate.net |

| L-aspartate | Arg303, Thr301 | Nucleophilically attacks the 6-phosphoryl-IMP intermediate. researchgate.net |

| Mg2+ | Coordinated by GTP, hadacidin, and Asp13 | Essential cofactor for catalysis. ebi.ac.ukresearchgate.net |

Structural Dynamics and Ligand-Induced Conformational Changes

The binding of ligands, particularly IMP, induces substantial conformational changes in ADSS. nih.gov In E. coli, IMP binding can cause conformational shifts over distances of up to 30 Å, leading to the assembly of a complete active site. nih.gov This includes the movement of a loop region (residues 40-53) by as much as 9 Å. researchgate.net These changes are crucial for activating essential catalytic elements and organizing the binding pocket for Mg2+-GTP. nih.gov While IMP binding is the primary driver of these changes in many species, in some plant ADSS, GTP binding plays a more significant role in organizing the active site. researchgate.netresearchgate.net The enzyme from E. coli exists as a monomer in the absence of ligands but dimerizes upon nucleotide binding, with the dimer being the physiologically active form. researchgate.net

Isozymic Forms and Tissue-Specific Expression

In vertebrates, ADSS exists as two distinct isozymes: a "non-muscle" or acidic isozyme and a "muscle" or basic isozyme. nih.govnih.gov These isozymes are encoded by separate genes. nih.gov

Non-muscle (Acidic) Isozyme : This form is found in most tissues at low levels and is primarily involved in the de novo biosynthesis of AMP. nih.gov In mice, three different transcripts for this isozyme have been identified. nih.gov

Muscle (Basic) Isozyme (ADSS1) : This isozyme is highly expressed in skeletal and cardiac muscle. nih.govuniprot.org It is thought to function mainly in the purine (B94841) nucleotide cycle, which is important for energy metabolism in muscle tissue. nih.govuniprot.org

| Isozyme | Primary Location | Primary Function |

| Non-muscle (Acidic) | Most tissues | De novo AMP biosynthesis nih.gov |

| Muscle (Basic) - ADSS1 | Skeletal muscle, heart | Purine nucleotide cycle, muscle energy metabolism nih.govuniprot.orguniprot.org |

Post-Translational Regulation of ADSS Activity

Recent research has begun to uncover the role of post-translational modifications (PTMs) in regulating ADSS activity. PTMs are chemical modifications to a protein after its synthesis, which can alter its function, localization, or stability. duke.edu

One identified PTM of ADSS is lysine (B10760008) methylation. The methyltransferase Smyd1b has been shown to interact with and methylate ADSS in the heart. ahajournals.org Specifically, trimethylation on lysine 373 of ADSS was observed in the presence of Smyd1b, and this modification was found to enhance the enzymatic activity of ADSS. ahajournals.org

Phosphorylation is another PTM that may regulate ADSS. In mouse ADSS1, phosphoserine modifications have been identified at positions 371 and 452. uniprot.org While the direct functional consequences of these specific phosphorylation events on ADSS activity are still under investigation, it is known that signaling pathways can influence the expression of purine biosynthetic enzymes. nih.gov For instance, the PI3K/AKT/mTOR signaling pathway is known to impact purine metabolism, and kinases like AKT and casein kinase 2 are implicated in the regulation of enzymes in this pathway. nih.gov The regulation of the de novo purine biosynthesis pathway at the protein level can occur through PTMs or the binding of various effectors. frontiersin.org

Lysine Methylation Modulators

The regulation of metabolic pathways is intricately linked with epigenetic modifications, such as histone methylation. While direct modulation of adenylosuccinic acid biotransformation by lysine methylation is not extensively documented, the broader context of metabolic regulation by such modifications is well-established. Lysine methylation and demethylation, catalyzed by lysine methyltransferases (KMTs) and lysine demethylases (KDMs) respectively, are key in regulating gene transcription related to metabolic processes. mdpi.com These enzymes use metabolic cofactors like S-adenosylmethionine (SAM), linking cellular metabolic status to epigenetic control. mdpi.com

For instance, histone demethylations are carried out by two main classes of enzymes: lysine-specific histone demethylases (LSDs) and JmjC-domain-containing histone demethylases (JMJCs). frontiersin.org These processes can influence the expression of genes encoding metabolic enzymes. mdpi.comfrontiersin.org Fumarate (B1241708), a product of the adenylosuccinate lyase reaction, can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including JmjC-domain-containing histone demethylases. nih.gov This suggests a potential feedback loop where a product of this compound metabolism could influence broader epigenetic landscapes, thereby indirectly affecting the expression of enzymes within its own pathway.

Negative Co-operativity with Substrates

Adenylosuccinate lyase (ADSL) exhibits cooperativity in its interaction with substrates. Studies on ADSL from various organisms have revealed both negative and positive cooperativity. For example, Bacillus subtilis ADSL demonstrates negative cooperativity in binding with the substrate analog adenosine (B11128) phosphonobutyric acid, 2′(3′), 5′-diphosphate (APBADP). nih.govmedchemexpress.com This suggests that the binding of a substrate molecule to one active site in the homotetrameric enzyme reduces the affinity for substrate binding at the other active sites.

Similarly, studies with rabbit muscle adenylosuccinate lyase have also indicated negative cooperativity between the subunits. acs.orgacs.org This phenomenon was observed during inactivation studies with the affinity label 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP), which resulted in a biphasic inactivation pattern. acs.orgacs.org This type of cooperativity can be a regulatory mechanism, allowing the enzyme to modulate its activity in response to fluctuating substrate concentrations. In contrast, human ADSL has been shown to exhibit positive cooperativity with the same substrate analog. nih.govmedchemexpress.com

Adenylosuccinate Lyase (ADSL/ASL) Functions and Enzymology

Adenylosuccinate lyase (ADSL), also known as adenylosuccinase, is a crucial enzyme in purine metabolism. nih.gov It is a homotetrameric enzyme, with each monomer containing three domains and contributing to four active sites per enzyme. wikipedia.org ADSL belongs to the β-elimination superfamily of enzymes and utilizes an E1cb reaction mechanism. wikipedia.org

Dual Catalytic Roles in Purine Biosynthesis and Recycling

ADSL is unique in that it catalyzes two distinct, yet chemically similar, reactions in purine metabolism. encyclopedia.pubmdpi.comnih.gov Both reactions involve the cleavage of a succinyl group from a purine intermediate via the elimination of fumarate. wikipedia.orgrsc.org These dual functions highlight the enzyme's central role in both creating new purine nucleotides and salvaging them for energy production. mdpi.comresearchgate.net

Conversion of this compound to Adenosine Monophosphate (AMP) and Fumarate

In the purine nucleotide cycle, ADSL catalyzes the conversion of this compound (also known as succinyladenosine (B8144472) monophosphate or S-AMP) into adenosine monophosphate (AMP) and fumarate. wikipedia.orgmdpi.comnih.govwikipedia.orgcaymanchem.com This reaction is a critical step in the synthesis of AMP from inosine (B1671953) monophosphate (IMP). mdpi.comwikipedia.org The process is essential for maintaining the balance of cellular ATP levels and managing energy demands. mdpi.com The reaction proceeds through an ordered uni-bi mechanism, where fumarate is released from the active site before AMP. wikipedia.org

Conversion of SAICAR to AICAR

In the de novo purine biosynthesis pathway, ADSL catalyzes the conversion of 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate. wikipedia.orgencyclopedia.pubreactome.orgontosight.ai This is the eighth step in the ten-step pathway that synthesizes IMP from phosphoribosylpyrophosphate. encyclopedia.pubebi.ac.uk AICAR is then further processed to generate IMP, which is a precursor for both AMP and guanosine (B1672433) monophosphate (GMP). mdpi.comontosight.ai Kinetic studies using substrate analogs have confirmed that both the SAICAR and adenylosuccinate reactions occur at the same active site. nih.govwikipedia.org

Stereochemical Aspects of Fumarate Elimination

The reactions catalyzed by adenylosuccinate lyase involve a β-elimination of fumarate from the substrate. wikipedia.orgnih.govrsc.orgnih.gov This type of reaction is characteristic of the aspartase/fumarase superfamily of enzymes to which ADSL belongs. rsc.orgnih.gov The catalytic mechanism is a general acid-base process. ebi.ac.uknih.gov It begins with the abstraction of a proton from the β-carbon of the substrate by a general base, leading to the formation of a carbanion intermediate. wikipedia.orgrsc.org Subsequently, a general acid donates a proton to the nitrogen atom of the leaving group, facilitating the cleavage of the C-N bond and the release of fumarate. rsc.org The reaction occurs via an anti-elimination, which requires two separate amino acid residues to act as the base and the acid. rsc.org

Structural Architecture and Active Site Characterization

Adenylosuccinate lyase (ADSL), the enzyme responsible for the biotransformation of this compound, possesses a highly conserved and complex three-dimensional structure that is crucial for its catalytic function. rsc.orgrcsb.org As a member of the argininosuccinate (B1211890) lyase/fumarase C superfamily, ADSL exhibits a characteristic architecture. rsc.orgrcsb.org

The fundamental structure of the ADSL monomer is comprised of three distinct domains, primarily composed of α-helices. rsc.orgwikipedia.org In the bacterium Thermotoga maritima, for instance, the first domain consists of seven α-helices. wikipedia.org The active form of the enzyme, however, is a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orgnih.gov This quaternary structure is essential for its enzymatic activity. acs.org

A remarkable feature of ADSL is that each of its four active sites is formed by the contribution of amino acid residues from three of the four subunits. rsc.orgacs.org This intricate arrangement underscores the importance of the enzyme's multimeric state for catalysis. The active site itself is formed by the tight packing of three highly conserved regions, designated C1, C2, and C3, which originate from different monomers. rsc.org

Homotetrameric Organization

Adenylosuccinate lyase (ADSL) functions as a homotetramer, an oligomeric complex composed of four identical polypeptide chains. wikipedia.orgnih.gov This quaternary structure is a shared characteristic among members of the β-elimination superfamily of enzymes to which ADSL belongs. wikipedia.orgnih.gov The formation of this tetramer is not merely a structural feature but is fundamental to the enzyme's catalytic activity, as the active sites are located at the interfaces between the subunits. acs.org

Amino Acid Residues Critical for Catalysis

The catalytic activity of adenylosuccinate lyase (ADSL) is dependent on a precise arrangement of specific amino acid residues within its active site. Site-directed mutagenesis and structural studies have identified several key residues essential for substrate binding and catalysis.

In Bacillus subtilis ADSL, Gln212, Asn270, and Arg301 have been identified as critical for the binding and proper orientation of the succinyl carboxylate groups of the substrates, adenylosuccinate (S-AMP) and SAICAR. rsc.org These residues are highly conserved across different species, indicating their fundamental role in the enzyme's function. rsc.org For example, the corresponding residues in Leishmania braziliensis ADSL are Gln274, Asn330, and Arg362. rsc.org

The proposed catalytic mechanism involves a general acid and a general base. nih.gov While initial hypotheses suggested His68 as the catalytic acid and His141 as the catalytic base in B. subtilis, more recent studies on E. coli ADSL point towards His171 acting as the catalytic acid and Ser295 as the catalytic base. rcsb.orgwikipedia.org In Mycobacterium smegmatis ADSL, His149 is suggested to be the catalytic acid, with either Lys285 or Ser279 functioning as the catalytic base. nih.gov

Furthermore, several conserved hydroxylic amino acid residues, including Thr93, Ser94, Thr140, and Ser306 in B. subtilis ADSL, have been shown to be important for catalysis through their involvement in hydrogen bond networks that stabilize the active site and orient the substrate. nih.gov For instance, Thr140 is thought to interact with the crucial Asn270 residue. nih.gov

The following table summarizes key amino acid residues and their proposed functions in ADSL from various organisms.

| Organism | Residue(s) | Proposed Function |

| Bacillus subtilis | Gln212, Asn270, Arg301 | Substrate binding and orientation |

| Bacillus subtilis | His68 | Proposed general acid |

| Bacillus subtilis | His141 | Proposed general base |

| Bacillus subtilis | Thr93, Ser94, Thr140, Ser306 | Catalysis and active site stability |

| Escherichia coli | His171 | Catalytic acid |

| Escherichia coli | Ser295 | Catalytic base |

| Leishmania braziliensis | Gln274, Asn330, Arg362 | Substrate binding and orientation |

| Mycobacterium smegmatis | His149 | Catalytic acid |

| Mycobacterium smegmatis | Lys285 or Ser279 | Catalytic base |

Kinetic Analysis of ADSL-Catalyzed Reactions

The enzymatic activity of adenylosuccinate lyase (ADSL) has been characterized through kinetic studies, which provide insights into its efficiency and substrate affinity. The enzyme catalyzes two separate reactions in the purine biosynthetic pathway: the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP) and fumarate, and the cleavage of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate. wikipedia.orgacs.org

Kinetic analyses of ADSL from various organisms have generally shown that the enzyme follows Michaelis-Menten kinetics. rsc.org For instance, steady-state kinetics of recombinant ADSL from Leishmania braziliensis with S-AMP as the substrate yielded a Michaelis constant (KM) of 11.1 (±0.9) μM and a catalytic rate constant (kcat) of 337 (±5.4) s−1. rsc.org

Studies on human ADSL have revealed cooperativity for both substrates, S-AMP and SAICAR, as indicated by Hill coefficients significantly greater than one. nih.gov For wild-type human ADSL, the catalytic efficiency (kcat/K0.5) for SAICAR was found to be two-fold higher than for S-AMP, suggesting that ADSL is kinetically more efficient in catalyzing the conversion of SAICAR. nih.gov

Mutations in the ADSL gene can significantly impact the enzyme's kinetic parameters. For example, in Bacillus subtilis, mutating conserved threonine and serine residues, such as T93A and T140A, resulted in a drastic reduction in the maximum reaction velocity (Vmax) and a substantial increase in the Km for adenylosuccinate, indicating impaired catalytic function and substrate binding. nih.gov

The following table presents a summary of kinetic parameters for ADSL from different sources.

| Enzyme Source | Substrate | KM / K0.5 (μM) | kcat (s−1) | Catalytic Efficiency (kcat/KM or kcat/K0.5) (M-1s-1) |

| Leishmania braziliensis | S-AMP | 11.1 | 337 | 3.04 x 107 |

| Human (Wild-Type) | SAICAR | 1.8 | - | 2-fold higher than for S-AMP |

| Bacillus subtilis T93A mutant | Adenylosuccinate | 10-fold increase vs WT | 0.5% of WT Vmax | - |

| Bacillus subtilis T140A mutant | Adenylosuccinate | 11-fold increase vs WT | 0.03% of WT Vmax | - |

| Bacillus subtilis S306A mutant | Adenylosuccinate | 7-fold increase vs WT | 0.4% of WT Vmax | - |

Adenylosuccinic Acid in Cellular Bioenergetics and Regulation

Integration with the Purine (B94841) Nucleotide Cycle (PNC)

The purine nucleotide cycle is a key metabolic pathway that interconverts adenine (B156593) nucleotides to regulate their cellular levels, while also participating in amino acid catabolism and the production of ammonia (B1221849) and fumarate (B1241708). wikipedia.orgnih.gov Adenylosuccinic acid is a central component of this cycle. caymanchem.com

Endogenously, this compound is synthesized from inosine (B1671953) monophosphate (IMP) and the amino acid aspartate, a reaction catalyzed by the enzyme adenylosuccinate synthetase (ADSS). nih.govresearchgate.net Subsequently, adenylosuccinate lyase (ADSL) catalyzes the cleavage of this compound to form adenosine (B11128) monophosphate (AMP) and fumarate. nih.govresearchgate.net

Table 1: Key Reactions in the Purine Nucleotide Cycle Involving this compound

| Reaction | Substrates | Enzyme | Products |

| Synthesis of this compound | Inosine Monophosphate (IMP), Aspartate, Guanosine (B1672433) Triphosphate (GTP) | Adenylosuccinate Synthetase (ADSS) | This compound (ASA), Guanosine Diphosphate (B83284) (GDP), Inorganic Phosphate (Pi) |

| Cleavage of this compound | This compound (ASA) | Adenylosuccinate Lyase (ADSL) | Adenosine Monophosphate (AMP), Fumarate |

This table summarizes the enzymatic reactions central to the role of this compound in the purine nucleotide cycle.

Role in Adenosine Triphosphate (ATP) Level Maintenance and Energy Homeostasis

Under conditions of low cellular energy, the AMP generated from the breakdown of this compound can be converted to adenosine diphosphate (ADP) by adenylate kinase. researchgate.net This ADP is then transported into the mitochondria to be re-phosphorylated to ATP via ATP synthase. researchgate.net This process highlights the critical role of this compound in salvaging purines that might otherwise be lost from the cell and in ensuring a steady supply of precursors for ATP synthesis. nih.govmdpi.com Research in mouse models of Duchenne muscular dystrophy has shown that treatment with this compound can increase the levels of phosphocreatine, a rapidly metabolizable energy reserve used to replenish ATP. musculardystrophynews.com

Interplay with Glycolysis and Ammoniagenesis

The purine nucleotide cycle is metabolically linked to both glycolysis and the production of ammonia (ammoniagenesis). nih.gov The cycle can influence the rate of glycolysis, a central pathway for ATP production from glucose. wikipedia.org

During strenuous exercise or other states of high metabolic demand, the deamination of AMP to IMP in the first step of the PNC releases ammonia. wikipedia.org The amino acid glutamate (B1630785) helps to neutralize this ammonia. wikipedia.org The subsequent formation of this compound requires aspartate. wikipedia.org In the kidneys, the purine nucleotide cycle contributes to the production of ammonia, which is important for managing metabolic acidosis that can result from intense anaerobic activity in muscles. wikipedia.orgnih.gov

Coupling with Mitochondrial Metabolism

This compound metabolism provides a direct link between cytosolic energy demands, as reflected by the activity of the purine nucleotide cycle, and mitochondrial energy production. nih.govmdpi.com This coupling is primarily achieved through the production of fumarate and the sequestration of aspartate. nih.gov

Fumarate Production and the Tricarboxylic Acid (TCA) Cycle

The cleavage of this compound by adenylosuccinate lyase releases fumarate, a key intermediate of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This newly generated fumarate can be transported into the mitochondria, where it enters the TCA cycle to be converted to malate (B86768). mdpi.comnih.gov The TCA cycle is a central hub of cellular metabolism, generating reducing equivalents (NADH and FADH2) that fuel the production of ATP through oxidative phosphorylation. nih.gov

By supplying fumarate, the purine nucleotide cycle can replenish TCA cycle intermediates, a process known as anaplerosis. researchgate.net This is particularly important in maintaining the cycle's capacity to produce energy, especially under conditions of high metabolic stress. nih.gov Studies have shown that a decrease in this compound levels can be associated with reduced activity of the TCA cycle. spandidos-publications.com

Malate-Aspartate Shuttle Synchronization

The metabolism of this compound is synchronized with the malate-aspartate shuttle, a crucial system for transporting reducing equivalents (in the form of malate) from the cytosol into the mitochondrial matrix. nih.govmdpi.com The fumarate produced from this compound is first converted to malate in the cytosol by the enzyme fumarate hydratase. mdpi.com This malate is then exchanged for aspartate across the inner mitochondrial membrane via the malate-aspartate shuttle. mdpi.com

The aspartate that is transported out of the mitochondria into the cytosol can then be used by adenylosuccinate synthetase to produce more this compound, thus maintaining the coupling between the purine nucleotide cycle and mitochondrial metabolism. nih.govmdpi.com This synchronization ensures that the rate of purine nucleotide degradation, which reflects ATP demand, is matched by the capacity of the mitochondria to produce ATP. nih.gov

Stimulation of Oxidative Phosphorylation

By providing fumarate to the TCA cycle, the metabolism of this compound ultimately stimulates oxidative phosphorylation, the primary process by which cells generate ATP. musculardystrophynews.comtandfonline.com The reducing equivalents generated by the TCA cycle drive the electron transport chain, leading to the pumping of protons across the inner mitochondrial membrane and the subsequent synthesis of ATP by ATP synthase. wikipedia.org

Research has demonstrated that treatment with this compound can increase the number of viable mitochondria and boost cellular respiratory capacity. musculardystrophynews.comnih.gov This stimulation of mitochondrial energy production helps to meet the increased energy demands of tissues under stress. tandfonline.comtandfonline.com

Involvement in Cellular Stress Response and Cytoprotection

This compound (ASA) is emerging as a crucial molecule in cellular defense mechanisms, particularly in response to stress and in providing protection to cells (cytoprotection). nih.govnih.gov Its roles are multifaceted, extending from energy homeostasis to mitigating inflammation and oxidative damage. nih.govnih.gov This section delves into the specific pathways and mechanisms through which ASA exerts its protective effects.

A key mechanism underlying the cytoprotective effects of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). tandfonline.comresearchgate.nettandfonline.com Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of genes that defend against oxidative stress. tandfonline.commdpi.comacs.org

Recent research has identified ASA as a novel inducer of Nrf2. tandfonline.comresearchgate.net Studies in mouse models of Duchenne muscular dystrophy (DMD) have shown that treatment with ASA leads to the activation of Nrf2. tandfonline.comresearchgate.net This activation is significant because, in conditions like DMD, the Nrf2 response can be dampened despite high levels of oxidative stress. nih.gov ASA treatment, therefore, may help re-establish this crucial protective pathway. nih.gov The activation of Nrf2 by ASA is not only associated with anti-oxidation and anti-inflammation but also with the modulation of carbohydrate, lipid, and purine metabolism, as well as protein degradation. nih.gov

The activation of Nrf2 by this compound is intrinsically linked to one of its metabolic byproducts: fumarate. nih.govtandfonline.comresearchgate.net The enzyme adenylosuccinate lyase (ADSL) catalyzes the conversion of ASA to adenosine monophosphate (AMP) and fumarate. nih.govmdpi.com This generated fumarate is a well-established activator of the Nrf2 pathway. nih.govfrontiersin.org

Fumarate induces Nrf2 by interacting with the cytosolic protein Kelch-like ECH-associated protein-1 (Keap1). tandfonline.comtandfonline.com Under normal conditions, Keap1 targets Nrf2 for degradation. tandfonline.comtandfonline.com However, fumarate can modify Keap1, preventing the ubiquitination and subsequent degradation of Nrf2. tandfonline.comtandfonline.com This leads to the accumulation of Nrf2, which then translocates to the nucleus. tandfonline.comtandfonline.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. tandfonline.comtandfonline.comacs.org

It is important to note that pharmacological fumarate donors, such as dimethyl fumarate (DMF), are known Nrf2 activators and are used therapeutically for conditions like multiple sclerosis. tandfonline.comfrontiersin.org The ability of ASA to generate fumarate endogenously positions it as a potential modulator of this same protective pathway. tandfonline.com

The activation of Nrf2 by this compound-derived fumarate triggers a cascade of antioxidant and anti-inflammatory responses. nih.govresearchgate.net Nrf2 activation leads to the increased expression of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgnih.gov These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and detoxifying harmful substances. nih.gov

Furthermore, Nrf2 activation has potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. tandfonline.comtandfonline.com NF-κB is a key driver of inflammation, and its inhibition by the Nrf2 pathway helps to dampen the inflammatory response. tandfonline.comtandfonline.comnih.gov This anti-inflammatory action could be highly influential in the therapeutic effects of ASA observed in conditions like DMD, which are characterized by chronic inflammation. tandfonline.com

This compound has demonstrated the ability to modulate the production of reactive oxygen species (ROS). nih.govresearchgate.net In myoblast cultures, ASA treatment has been shown to reduce ROS content. nih.gov This effect is likely linked to the Nrf2 activation and the subsequent upregulation of antioxidant enzymes that neutralize ROS. nih.govresearchgate.net

Interestingly, while high levels of ROS are detrimental, physiologically normal levels of ROS produced by enzymes like xanthine (B1682287) oxidoreductase (XO) can act as signaling molecules that activate hormetic (beneficial stress) responses, including the Nrf2-mediated cytoprotective program. nih.gov However, in pathological states, excessive XO activity contributes to tissue injury and inflammation. nih.gov By generating fumarate, ASA can suppress this excessive oxidative stress and inflammation through Nrf2 activation. nih.govresearchgate.net

Conversely, some studies on colorectal cancer cells have shown that overexpression of adenylosuccinate lyase (ADSL), the enzyme that breaks down ASA, can lead to increased mitochondrial ROS production. thno.org This suggests that the balance of ASA and its metabolic products is critical in regulating cellular redox status.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation by this compound

Fumarate as a Nrf2 Inducer

Contribution to Tissue Biomass Accretion and Glucose Homeostasis

Beyond its role in stress responses, this compound is also implicated in fundamental cellular processes like tissue growth and the maintenance of stable blood sugar levels. nih.govnih.govnih.gov

The synthesis of adenylosuccinate synthetase (ADSS), the enzyme that produces ASA, is linked to metabolic programs associated with biomass accretion. nih.gov This is because of its essential role in purine biosynthesis, which is necessary for the production of DNA and RNA, the building blocks for cell growth and proliferation. mdpi.comresearchgate.net

Emerging evidence points to a role for this compound in the regulation of glucose homeostasis, specifically in modulating insulin (B600854) secretion and glucose disposal. nih.govmdpi.comresearchgate.net In laboratory studies using human pancreatic islet cultures from individuals with Type 2 diabetes, the infusion of ASA was able to restore glucose-stimulated insulin secretion. nih.govmdpi.com This indicates that ASA can act as a secretagogue, a substance that promotes secretion, thereby influencing systemic glucose disposal. nih.govmdpi.com

Further research has shown that ASA at a concentration of 10 µM can increase glucose-induced insulin exocytosis in an insulinoma cell line. caymanchem.com Adenylosuccinate is generated from glucose-induced purine metabolism and acts as an insulin secretagogue, stimulating the release of insulin granules. researchgate.net These findings suggest that purine metabolites, including ASA, play a significant role in glucose homeostasis and that disruptions in purine metabolism could contribute to the development of diabetes. researchgate.net The connection between ASA and insulin secretion highlights its potential as a modulator of metabolic health. nih.govmdpi.com

Pathological Implications of Adenylosuccinic Acid Metabolism Dysregulation

Adenylosuccinate Lyase Deficiency (ADSLD)

Adenylosuccinate lyase deficiency (ADSLD) is a rare, inherited metabolic disorder that disrupts purine (B94841) metabolism. rarediseases.orgorpha.net This disruption leads to a range of neurological symptoms, including intellectual disability, seizures, and autistic features. rarediseases.orgorpha.netwikipedia.org The severity and onset of symptoms can vary significantly among individuals, leading to the classification of the disorder into different forms, from a fatal neonatal type to milder presentations. rarediseases.orgorpha.net

In Vitro and Animal Models for ADSLD Research

To investigate the complex pathophysiology of Adenylosuccinate Lyase Deficiency (ADSLD), researchers have developed and utilized a variety of in vitro and animal models. These models are crucial for understanding the molecular mechanisms underlying the disease, identifying potential therapeutic targets, and testing novel treatment strategies. medlink.comresearchgate.net

Human Cell Line Studies

Human cell lines have been instrumental in dissecting the cellular consequences of ADSL deficiency. elifesciences.org Cultured lymphoblasts from patients with ADSLD have been used to study the properties of the mutant enzyme. nih.gov These studies revealed that while the mutant ADSL enzyme may have a similar affinity for its substrate (Km), it exhibits a significantly lower maximum velocity (Vmax) and reduced thermal stability compared to the normal enzyme. nih.gov

Human epithelial cell lines, such as hTERT-RPE-1, have been used to investigate the effects of ADSL depletion on cell cycle progression and DNA damage signaling. elifesciences.orgbiorxiv.org In these cells, reduced ADSL function leads to impaired cell cycle progression, increased DNA damage, and activation of p53. elifesciences.orgbiorxiv.org Furthermore, these cell models have been crucial in demonstrating that the accumulation of SAICAr, a substrate of ADSL, specifically impairs primary ciliogenesis, a process vital for cell signaling and development. elifesciences.org Chinese hamster ovary (CHO) cells with a mutation in the ADSL gene (AdeI mutant) also serve as a valuable cellular model for studying the consequences of ADSL deficiency. nih.gov

Zebrafish Embryo Models

Zebrafish (Danio rerio) embryos have emerged as a powerful in vivo model for studying the neurodevelopmental aspects of ADSLD. elifesciences.orgnih.gov Depletion of the Adsl enzyme in zebrafish embryos, typically achieved using antisense morpholino oligonucleotides, recapitulates key features of the human disease, including impaired neurogenesis and microcephaly. elifesciences.orgbiorxiv.org

These models have demonstrated that ADSL deficiency leads to an increase in DNA damage in the developing neural tube and a reduction in the population of neural progenitor cells. elifesciences.orgnih.gov Importantly, zebrafish models have been used to distinguish the pathological effects of purine deficiency from the toxicity of accumulating metabolites. elifesciences.org For instance, while nucleoside supplementation can suppress DNA damage signaling, it does not rescue the neurogenesis defects. elifesciences.orgnih.gov In contrast, reducing the accumulation of SAICAr through pharmacological means can rescue the attrition of neuroprogenitors. elifesciences.orgbiorxiv.org Zebrafish models have also revealed a link between ADSL deficiency and defects in ciliogenesis, suggesting a broader developmental role for this enzyme. elifesciences.orgresearchgate.net

Caenorhabditis elegans Genetic Models

The nematode Caenorhabditis elegans provides a genetically tractable model for investigating the neuromuscular and neurobehavioral consequences of ADSLD. nih.gov Genetic models, including those with reduced adsl-1 function (the C. elegans ortholog of ADSL) through RNA interference (RNAi) or gene deletion, exhibit phenotypes relevant to the human disorder, such as impaired locomotion and reproductive defects. nih.gov

C. elegans models have been particularly valuable in elucidating the distinct etiologies of different disease phenotypes. nih.govmedlink.com For example, the neuromuscular defects in these worms correlate with the accumulation of a purine biosynthetic intermediate, whereas the reproductive deficiencies can be alleviated by purine supplementation. nih.govmedlink.com Furthermore, this model has been instrumental in uncovering a novel link between ADSL deficiency and perturbations in tyrosine metabolism, where a lack of tyramine (B21549) contributes to specific neurobehavioral deficits. nih.govresearchgate.net

Murine Models for Disease Mechanisms

Murine models have been developed to study the systemic and developmental effects of ADSL deficiency, although creating a viable model that fully recapitulates the human disease has been challenging. nih.govmedlink.com Homozygous knockout of the adenylosuccinate lyase gene in mice is lethal before weaning, highlighting the essential role of this enzyme in mammalian development. medlink.com

Despite the challenges, the creation of mouse models carrying specific mutations found in human ADSLD patients is considered a critical step for understanding the in vivo mechanisms of the disease. nih.gov Such models would be invaluable for studying the effects of these mutations on embryogenesis and brain development, and for testing potential therapeutic interventions. nih.gov Additionally, metabolomic studies in Kctd13 mutant mice, which have been linked to a neurodevelopmental disorder with autistic features, have shown increased levels of succinyl-adenosine, a metabolite that also accumulates in ADSLD. researchgate.net This suggests potential overlapping disease mechanisms that could be explored in murine systems. researchgate.net

Data Tables

Table 1: Key Research Findings in ADSLD Models

| Model System | Key Findings | References |

| Human Cell Lines | Reduced enzyme velocity and stability in patient lymphoblasts. Impaired cell cycle, DNA damage, and defective ciliogenesis in epithelial cells. | elifesciences.orgbiorxiv.orgnih.gov |

| Zebrafish Embryos | Impaired neurogenesis, microcephaly, and increased DNA damage. Neuroprogenitor loss rescued by reducing SAICAr accumulation. Ciliopathy-related phenotypes. | elifesciences.orgnih.govbiorxiv.org |

| C. elegans | Neuromuscular and reproductive defects with distinct etiologies. Altered learning and behavior linked to tyramine signaling disruption. | nih.govresearchgate.netmedlink.com |

| Murine Models | Homozygous knockout is neonatally lethal. Potential for knock-in models to study specific human mutations. Link to other neurodevelopmental disorder models via shared metabolites. | nih.govmedlink.comresearchgate.net |

ADSSL1 Myopathy

ADSSL1 myopathy is a rare, inherited neuromuscular disorder characterized by progressive muscle weakness and atrophy. ontosight.aimda.org It is classified as an inborn error of metabolism resulting from the dysfunction of a crucial enzyme in purine metabolism. mda.orgvu.edu.au

ADSSL1 myopathy is an autosomal recessive genetic disorder caused by mutations in the ADSSL1 gene, located on chromosome 14q32.33. ontosight.ainih.gove-jend.org This gene encodes the muscle-specific isozyme of adenylosuccinate synthetase. e-jend.orguw.edu A variety of pathogenic mutations in the ADSSL1 gene have been identified in affected individuals.

In some of the first identified cases in Korean families, compound heterozygous mutations were discovered. nih.govuw.edu These included a missense mutation, p.D304N, and a frameshift mutation, p.I350fs. uw.edu Both of these mutations are situated within the highly conserved adenylosuccinate synthase domain of the protein. uw.edu

Subsequent research has identified additional mutations in diverse populations. A common variant found in patients of Indian and Japanese descent is the missense mutation c.781G>A, resulting in the amino acid change p.Asp261Asn. vu.edu.auneurology.org Another reported variant is c.794G>A, leading to p.Gly265Glu. vu.edu.auneurology.org Furthermore, a homozygous missense variant, c.898G>A (p.A300T), has also been linked to the disease. nih.gov The identification of these various mutations across different populations underscores the genetic heterogeneity of ADSSL1 myopathy.

Table 1: Examples of Pathogenic ADSSL1 Gene Mutations

| Mutation | Type | Consequence | Affected Population Cohorts |

| c.910G>A | Missense | p.D304N | Korean |

| c.1048delA | Frameshift | p.I350fs | Korean |

| c.781G>A | Missense | p.Asp261Asn | Indian, Japanese |

| c.794G>A | Missense | p.Gly265Glu | Indian |

| c.898G>A | Missense | p.A300T | Turkish |

The pathogenic mutations in the ADSSL1 gene lead to a significant reduction in the enzymatic activity of the muscle-specific isoform of adenylosuccinate synthetase (ADSS1). mda.orguw.edu This enzyme plays a critical role in the purine nucleotide cycle by catalyzing the first of two steps in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP). wikipedia.org

The primary biochemical consequence of these mutations is a decreased ability to synthesize adenylosuccinate from IMP and aspartate. uw.edu This disruption of the purine nucleotide cycle is a key factor in the pathology of the disease, as it interferes with normal muscle function. cure-adssl1.org The impaired enzyme function can also lead to an accumulation of toxic metabolic byproducts that may contribute to muscle cell damage over time. ontosight.ai The defect in ADSSL1 function ultimately disrupts the delicate balance of purine metabolism, which is essential for the high energy demands of skeletal muscle. cure-adssl1.org

The pathological mechanisms of ADSSL1 myopathy are directly linked to the role of the purine nucleotide cycle in cellular energy homeostasis. This cycle is particularly vital in tissues with high and fluctuating energy requirements, such as skeletal muscle. nih.gov A primary function of this cycle is to help maintain the cellular pool of adenosine triphosphate (ATP), the main energy currency of the cell. mda.org

The loss of ADSS1 function perturbs the purine nucleotide cycle, which is hypothesized to be a primary driver of the myopathic phenotype. nih.gov This disruption can lead to an inability to efficiently regenerate AMP from IMP, which is crucial during periods of high energy demand like strenuous exercise. nih.gov Consequently, this can lead to a depletion of the total adenine (B156593) nucleotide pool and compromised ATP levels. mda.orgnih.gov The resulting energy deficit is believed to contribute to the muscle weakness and fatigue experienced by patients. neurology.org

Furthermore, pathogenic variants in ADSSL1 can lead to disordered myocyte metabolism and even apoptosis (programmed cell death). neurology.org Studies of muscle tissue from patients have revealed a significant downregulation of not only ADSS1 but also the other two key genes of the purine nucleotide cycle: adenylosuccinate lyase (ADSL) and adenosine monophosphate deaminase 1 (AMPD1). nih.gov This coordinated downregulation suggests a broader disruption of purine metabolism, further impacting the muscle's ability to manage its energy needs and respond to stress.

To investigate the complex pathophysiology of ADSSL1 myopathy and to explore potential therapeutic strategies, various animal models have been developed.

The nematode Caenorhabditis elegans has emerged as a valuable model organism for studying ADSSL1 myopathy. psu.edu Genetically engineered C. elegans that lack a functional ADSS enzyme exhibit distinct mobility and mechanosensory deficits, mirroring the muscle weakness seen in human patients. psu.edu These models have been instrumental in demonstrating that ADSS deficiency leads to not only mobility dysfunction but also broader metabolic perturbations. nih.gov

Researchers utilize these worm models to investigate the underlying etiology of the disease, including studying structural defects that arise in muscle cells and analyzing the systemic metabolic changes that occur due to impaired purine metabolism. nih.govpsu.edu Furthermore, the C. elegans model provides a platform for testing potential therapeutic interventions, such as the supplementation with the product of the deficient enzyme, adenylosuccinate (S-AMP). nih.gov Both loss-of-function and reduction-of-function adss-1 gene models in C. elegans have shown impairments in growth, development, and fertility, alongside the expected disruption in purine metabolism. nih.gov

Murine models have also provided significant insights into the role of ADSSL1 in muscle health. In vitro studies using mouse myoblast cells (C2C12) have shown that knocking down the Adssl1 gene significantly inhibits cell proliferation. nih.govuw.edu Importantly, this detrimental effect could be reversed by the introduction of human wild-type ADSSL1, confirming the critical role of this enzyme in muscle cell viability. nih.govuw.edu

In the context of broader muscular dystrophy research, proteomic analyses of the mdx-4cv mouse model for Duchenne Muscular Dystrophy have identified adenylosuccinate synthetase isozyme 1 (Adssl1) as a protein of interest, suggesting its potential involvement in the general pathological processes of muscle wasting. maynoothuniversity.ie Moreover, advanced genetic engineering techniques like CRISPR-Cas9 are being employed to create more precise murine models of various muscular dystrophies, which provides a valuable framework for developing specific ADSSL1 knockout and knock-in mouse models. researchgate.netcure-adssl1.org These models are crucial for studying the disease in a mammalian system and for the preclinical evaluation of novel therapies. cure-adssl1.org

Animal Models for ADSSL1 Myopathy Research

Caenorhabditis elegans Models for Muscle and Mechanosensory Deficits

Role of Adenylosuccinic Acid Metabolism in Cancer Biology

Recent research has illuminated the critical role of this compound metabolism in the development and progression of certain cancers. The enzyme adenylosuccinate lyase (ADSL), which catalyzes the conversion of adenylosuccinate to AMP and fumarate (B1241708), has been identified as a key player in this context. nih.govresearchgate.net

Studies have demonstrated that the expression of adenylosuccinate lyase (ADSL) is significantly elevated in colorectal carcinoma (CRC) tumors when compared to non-tumorous tissue. nih.govresearchgate.netnih.gov This overexpression of ADSL is not merely a correlational finding; it has been shown to actively promote cancer development. nih.govresearchgate.net High levels of ADSL in CRC are associated with the upregulation of genes involved in crucial processes for cancer progression, such as DNA synthesis, DNA repair, and cell cycle regulation. nih.govresearchgate.netnih.gov

Functionally, increased ADSL expression accelerates the progression of CRC cells through the cell cycle, leading to increased proliferation and migration. nih.govresearchgate.netnih.gov In vivo studies have further confirmed that higher ADSL levels promote tumor growth. nih.govresearchgate.netnih.gov The oncogenic properties of ADSL are also linked to the activation of the KEAP1-NRF2 and mTORC1-cMyc pathways, which support the survival and proliferation of cells under oxidative stress, a condition that can lead to DNA damage and tumorigenesis. nih.govnih.govdovepress.com Interestingly, while ADSL expression is higher in CRC, there is a modest downward trend in its transcript levels as the disease advances to later stages. nih.gov

Table 1: Impact of ADSL Expression on Colorectal Carcinoma (CRC) Cells

| Parameter | Effect of ADSL Overexpression | Effect of ADSL Silencing |

|---|---|---|

| Cell Proliferation | Increased | Decreased |

| Cell Migration | Increased | Decreased |

| Cell Cycle Progression | Accelerated | Slowed |

| In Vivo Tumor Growth | Increased | Not specified |

| Gene Expression | Upregulation of DNA synthesis, DNA repair, and cell cycle genes | Not specified |

The oncogenic effects of ADSL in colorectal cancer are closely tied to its ability to modulate mitochondrial function. nih.govresearchgate.net Overexpression of ADSL leads to alterations in the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration. nih.govresearchgate.net Specifically, it has been shown to decrease the oxygen consumption rate (OCR) in CRC cells. nih.govresearchgate.net This reduction in cellular respiration is a known strategy employed by cancer cells to adapt and survive in the often-hypoxic tumor microenvironment. researchgate.net

The accumulation of fumarate, a product of the ADSL-catalyzed reaction, is thought to play a role in this mitochondrial impairment. nih.govresearchgate.net Furthermore, the dysregulation of mitochondrial function due to high ADSL levels can lead to an accumulation of reactive oxygen species (ROS), which in turn can activate pathways like KEAP1-NRF2 that promote cell survival and proliferation, contributing to DNA damage and tumorigenesis. nih.govnih.govdovepress.com Genetic knockout of ADSL has also been shown to impair mitochondrial function in hepatocellular carcinoma, underscoring the broader importance of this pathway in cancer cell metabolism. mdpi.com

Adenylosuccinate Lyase (ADSL) in Colorectal Carcinoma Carcinogenesis

This compound Synthesis and Antimicrobial Susceptibility

The synthesis of this compound, a critical step in the de novo purine biosynthesis pathway, has been identified as a crucial factor in the physiology and antimicrobial susceptibility of various bacteria. The enzyme responsible for this step, adenylosuccinate synthetase (encoded by the purA gene), has become a focus of research in this area. nih.govnih.govebi.ac.uk

The knockout of the purA gene, which encodes adenylosuccinate synthetase, has significant consequences for bacterial physiology and virulence. nih.govoup.com In Escherichia coli, the absence of a functional purA gene leads to an increased sensitivity to the antimicrobial peptide colistin (B93849). nih.govnih.govresearchgate.net This is because the purA knockout mutant is unable to efficiently synthesize adenylosuccinate from inosine monophosphate (IMP), a key step in the pathway leading to AMP and subsequently ATP. nih.govnih.gov

The importance of this pathway for bacterial survival is not limited to E. coli. In Staphylococcus aureus, a purA knockout attenuates the bacterium's ability to cause disease in a zebrafish model and leads to a decrease in bacterial numbers in mouse tissues. nih.govasm.org Similarly, in Bacillus anthracis and Salmonella dublin, purA knockout mutants show reduced bacterial counts in mouse tissues. oup.com Furthermore, a purA knockout in E. coli has been shown to decrease bacterial growth in human serum. nih.gov These findings collectively highlight the critical role of adenylosuccinate synthesis in bacterial pathogenesis.

Table 2: Effects of purA Gene Knockout in Various Bacteria

| Bacterium | Effect of purA Knockout | Reference |

|---|---|---|

| Escherichia coli | Increased sensitivity to colistin, decreased growth in human serum | nih.govnih.govresearchgate.net |

| Staphylococcus aureus | Attenuated virulence in zebrafish, decreased bacterial load in mice | nih.govasm.org |

| Bacillus anthracis | Decreased bacterial load in mice | oup.com |

The increased antimicrobial susceptibility observed in purA knockout mutants is directly linked to disruptions in ATP synthesis and subsequent changes in the bacterial cell membrane potential. nih.govnih.gov The synthesis of adenylosuccinate is a necessary precursor for the production of AMP, which is then phosphorylated to ADP, a substrate for ATP synthesis. nih.govnih.gov Consequently, a purA knockout mutant exhibits lower intracellular ATP levels compared to the wild-type strain. nih.govnih.govresearchgate.net

ATP synthesis is coupled with the transfer of protons across the cell membrane, a process that establishes the membrane potential. nih.govnih.gov In the purA-knockout mutant of E. coli, the decreased ATP synthesis leads to a hyperpolarization of the bacterial membrane. nih.govnih.govresearchgate.net This hyperpolarized state increases the uptake of certain positively charged antimicrobials, such as colistin and aminoglycosides (e.g., kanamycin (B1662678) and gentamicin), rendering the bacteria more susceptible to their effects. nih.govnih.govresearchgate.net This phenomenon has also been observed in other bacteria, where mutations affecting membrane potential can alter susceptibility to antimicrobials like polymyxin (B74138) B and colistin. nih.gov

Advanced Methodologies for Research on Adenylosuccinic Acid

Biochemical and Enzymatic Assays

Steady-State Kinetics and Enzyme Mechanism Elucidation

Steady-state kinetics are used to understand the catalytic mechanism of enzymes like AdSS and ADSL. By measuring initial reaction velocities at various substrate concentrations, researchers can determine key kinetic parameters and propose a mechanistic model.

Studies on ADSL from Leishmania braziliensis (LbASL) revealed that the enzyme follows a Michaelis-Menten pattern. rsc.org The kinetic data for the reverse reaction, combined with binding studies, suggest a sequential ordered Uni-Bi kinetic mechanism. rsc.org In this model, fumarate (B1241708) is the first product to dissociate from the enzyme-product complex, followed by the release of AMP. rsc.org A similar ordered uni-bi mechanism, with fumarate being released first, has also been proposed for ADSL from Leishmania donovani. researchgate.net In contrast, kinetic studies of AdSS from the thermophilic archaeon Methanocaldococcus jannaschii (MjAdSS) suggest a more complex rapid equilibrium random AB steady-state ordered C kinetic mechanism. acs.orgnih.gov This enzyme also exhibits substrate inhibition by IMP when GTP concentrations are subsaturating. acs.orgnih.gov

| Enzyme | Organism | Proposed Kinetic Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Adenylosuccinate Lyase (ASL) | Leishmania braziliensis | Sequential Ordered Uni-Bi | Fumarate is the first product released, followed by AMP. | rsc.org |

| Adenylosuccinate Lyase (ASL) | Leishmania donovani | Ordered Uni-Bi | Fumarate is released first. | researchgate.net |

| Adenylosuccinate Synthetase (AdSS) | Methanocaldococcus jannaschii | Rapid Equilibrium Random AB Steady-State Ordered C | Exhibits substrate inhibition by IMP. | acs.orgnih.gov |

| Adenylosuccinate Synthetase (AdSS) | Escherichia coli | Rapid-Equilibrium Random | Kinetic mechanism follows a random sequential model. | nih.gov |

Isothermal Titration Calorimetry for Binding Studies

Isothermal titration calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions between enzymes and their substrates or products. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

ITC has been instrumental in confirming the kinetic models for ADSL. For LbASL, ITC binding assays supported the Uni-Bi ordered kinetic mechanism by analyzing the binding of products to the enzyme. rsc.org In studies comparing modern human ADSL (hADSL) and a Neanderthal variant (nADSL), ITC was used to measure the binding of the product AMP, revealing no significant differences in ligand binding between the two. researchgate.net Research on human ADSL and a disease-associated mutant, R303C, also utilized ITC to characterize product binding. nih.gov Interestingly, these ITC experiments on human ADSL did not show evidence of binding cooperativity, as the data fit well to an independent binding site model. nih.gov

| Enzyme | Ligand | Key Finding from ITC | Reference |

|---|---|---|---|

| Adenylosuccinate Lyase (LbASL) | Products (AMP, Fumarate) | Data supported an ordered Uni-Bi kinetic mechanism where fumarate release precedes AMP release. | rsc.orgrsc.org |

| Human ADSL (hADSL) | AMP | Product binding does not show evidence of cooperativity. | nih.gov |

| Neanderthal ADSL (nADSL) vs. Human ADSL (hADSL) | AMP | No significant difference in AMP binding affinity was observed between the human and Neanderthal enzymes. | researchgate.netresearchgate.net |

Enzyme Activity Quantification

Accurate quantification of enzyme activity is essential for kinetic studies and for assessing the impact of mutations or inhibitors. The activity of ADSL is commonly measured using a continuous spectrophotometric rate determination assay. sigmaaldrich.com This method tracks the conversion of adenylosuccinate (also known as succinyl-adenosine monophosphate or S-AMP) into AMP and fumarate by monitoring the decrease in absorbance at a specific wavelength, typically around 280-282 nm. rsc.orgnih.govsigmaaldrich.com The difference in the molar extinction coefficient between the substrate and products allows for the calculation of specific activity. nih.gov

For instance, the specific activity of LbASL was determined by varying the concentration of S-AMP and measuring the decrease in absorbance at 282 nm. rsc.org Similarly, the activity of human ADSL was quantified by monitoring the reaction at 282 nm, using a difference in extinction coefficient of 10,000 M⁻¹cm⁻¹ between S-AMP and AMP. nih.gov An alternative method involves using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and products, which has been applied to measure ADSL activity in erythrocyte lysates. researchgate.net

| Enzyme | Method | Principle | Wavelength | Reference |

|---|---|---|---|---|

| Adenylosuccinate Lyase | Spectrophotometry | Measures decrease in absorbance as adenylosuccinate is consumed. | 280 nm | sigmaaldrich.com |

| Adenylosuccinate Lyase (LbASL) | Spectrophotometry | Measures decrease in absorbance as S-AMP is converted to products. | 282 nm | rsc.org |

| Adenylosuccinate Lyase (hADSL) | Spectrophotometry | Measures decrease in absorbance of S-AMP. | 282 nm | nih.gov |

| Adenylosuccinate Synthetase (HpAdSS) | Spectrophotometry | Measures change in absorption during the reaction. | 280 nm | tandfonline.com |

| Adenylosuccinate Lyase | HPLC | Separation and quantification of substrate (S-AMP) and products. | N/A | researchgate.net |

Genetic and Molecular Biology Techniques

To probe the in vivo roles of adenylosuccinic acid metabolism, researchers turn to genetic and molecular biology approaches. Manipulating the genes that encode for AdSS and ADSL in various model systems provides critical insights into their physiological and pathological functions.

Gene Knockout and Overexpression Studies

Gene knockout and overexpression studies are powerful tools for investigating the function of a specific gene. By removing (knockout) or increasing (overexpression) the expression of AdSS or ADSL, scientists can observe the resulting phenotypic changes.

Knockout studies have highlighted the critical role of ADSL. In the parasite Leishmania donovani, parasites with a knocked-out ADSL gene showed a significantly reduced burden in infections, which may be due to the toxic buildup of adenylosuccinate. rsc.org Similarly, knocking out the ADSL gene in Toxoplasma gondii led to a reduced growth rate of the parasite in vitro. mdpi.com In model organisms, depletion of ADSL in chicken and zebrafish embryos resulted in impaired neurogenesis and microcephaly. researchgate.netelifesciences.org

Conversely, overexpression studies have been used to produce large quantities of enzymes for characterization and to study the effects of elevated enzyme levels. The gene for AdSS from Saccharomyces cerevisiae (ADE12) has been overexpressed in its native host to facilitate purification and kinetic analysis. portlandpress.com In cancer research, forced overexpression of ADSL in colorectal cancer cells was shown to promote oncogenic characteristics. thno.org

| Organism/Cell Line | Gene | Manipulation | Observed Phenotype/Outcome | Reference |

|---|---|---|---|---|

| Leishmania donovani | ADSL | Knockout | Severely reduced parasite burden. | rsc.org |

| Toxoplasma gondii | ADSL | Knockout | Reduced tachyzoite growth rate in vitro. | mdpi.com |

| Zebrafish & Chicken Embryos | ADSL | Knockdown/Depletion | Impaired neurogenesis and microcephaly. | researchgate.netelifesciences.org |

| Saccharomyces cerevisiae | ADE12 (AdSS) | Overexpression | Facilitated purification and characterization of the enzyme. | portlandpress.com |

| Human Colorectal Cancer Cells | ADSL | Overexpression | Promoted tumorigenesis and increased DNA damage markers. | thno.org |

| Pyrococcus horikoshii | AdSS | Overexpression | Enabled purification and crystallographic studies of the enzyme. | nih.govosti.gov |

DNA Damage and Cell Cycle Analysis

Recent studies have linked the metabolism of this compound to fundamental cellular processes like cell cycle progression and the maintenance of genomic stability. Flow cytometry and immunofluorescence are key techniques used to analyze these connections.

Depletion of ADSL in human cell lines has been shown to cause an increase in DNA damage signaling and a delay in cell cycle progression. elifesciences.org Specifically, ADSL depletion in human epithelial cells led to a mild induction of DNA damage and a specific delay in the G2 phase of the cell cycle. elifesciences.org This DNA damage was found to be rescuable by the addition of adenosine (B11128), suggesting a link to defects in the purine (B94841) nucleotide cycle rather than the accumulation of toxic substrates. researchgate.netelifesciences.org In prostate cancer cell lines, silencing the ADSL gene caused cell cycle arrest in the G0/G1 phase. nih.gov

In contrast, overexpressing ADSL in colorectal cancer cells led to an upregulation of the DNA damage marker γH2AX, suggesting a role for ADSL in promoting DNA replication stress and tumorigenesis. thno.org These findings indicate that the proper regulation of ADSL activity is crucial for preventing DNA damage and ensuring normal cell cycle progression.

| Model System | ADSL Manipulation | Effect on DNA Damage | Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| Human Epithelial Cells (RPE-1) | Depletion | Mild increase in DNA damage signaling (e.g., RPA2, 53BP1 foci). | Delay in G2 phase; p53-dependent proliferation arrest. | researchgate.netelifesciences.org |

| Colorectal Cancer Cells (Caco-2) | Overexpression | Strongly upregulated γH2AX protein staining. | Promoted cell cycle progression and proliferation. | thno.org |

| Prostate Cancer Cells (LNCaP, C4-2B) | Silencing (siRNA) | Not specified. | Significant increase in G0/G1 phase; decrease in S and G2/M phases. | nih.gov |

Protein Expression and Post-Translational Modification Analysis

Western Blotting and Pan-Methylation Antibody Applications

Western blotting is a foundational technique for analyzing protein expression levels, and in the context of this compound metabolism, it is frequently employed to quantify key enzymes such as adenylosuccinate lyase (ADSL) and adenylosuccinate synthetase (AdSS). researchgate.netresearchgate.net For instance, studies have utilized Western blot analysis to determine the relative abundance of ADSL in various cell lines, including those genetically modified to model ADSL deficiency. researchgate.net This method allows researchers to visually confirm the reduction or absence of the ADSL protein, correlating the genetic defect with its molecular consequence at the protein level.

A more advanced application of this technique involves the use of specialized antibodies to detect post-translational modifications (PTMs), such as methylation. Pan-methylation antibodies, which recognize methylated lysine (B10760008) or arginine residues regardless of the surrounding amino acid sequence, are particularly valuable. abclonal.comcellsignal.com Research into the metabolic shifts in chronic heart failure has identified adenylosuccinate synthetase (AdSS), the enzyme that synthesizes this compound (sAMP) from inosine (B1671953) monophosphate (IMP), as a novel target for methylation. researcher.life In one study, a pan-methylation antibody was used in a Western blot to detect di- and tri-methylation on AdSS. researcher.life The results indicated that methylation of AdSS was significantly increased in the presence of the methyltransferase Smyd1b, suggesting a previously unknown regulatory mechanism for this enzyme in the purine synthesis pathway. researcher.life This approach provides initial evidence of methylation, which can then be investigated in more detail using mass spectrometry techniques.

Table 1: Application of Western Blotting in this compound-Related Research

| Target Protein | Antibody Used | Key Finding | Reference |

|---|---|---|---|

| Adenylosuccinate Lyase (ADSL) | Anti-ADSL | Quantification of ADSL protein levels in parental and osimertinib-tolerant cells. | researchgate.net |

Bottom-Up Proteomics for Methylation Site Identification

Following the initial detection of a post-translational modification like methylation by Western blotting, "bottom-up" proteomics is a powerful and widely used mass spectrometry (MS) strategy to pinpoint the exact location and nature of the modification. nih.govmaynoothuniversity.ie This approach involves the enzymatic digestion of the target protein (or a complex mixture of proteins) into smaller peptides, typically using an enzyme like trypsin. These peptides are then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). maynoothuniversity.ie

In the investigation of adenylosuccinate synthetase (AdSS) methylation, researchers employed bottom-up proteomics to move beyond the general detection of methylation to identify the specific amino acid residue being modified. researcher.life After confirming methylation with a pan-methylation antibody, the AdSS protein was analyzed by mass spectrometry. researcher.life This detailed analysis achieved 98% sequence coverage of the enzyme and successfully identified a specific trimethylation on lysine residue 373 (K373). researcher.life Crucially, this modification was only detected when AdSS was in the presence of the methyltransferase Smyd1b, solidifying the link between the enzyme and the specific modification. researcher.life This level of detail is critical for understanding the functional consequences of the PTM, as it allows for targeted studies, such as site-directed mutagenesis, to explore how methylation at a specific site alters enzyme activity or stability. researcher.life This represents what may be the first report of a metabolic enzyme being regulated by lysine methylation, opening new avenues for research into the regulation of purine metabolism. researcher.life

Metabolomic and Biofluid Analysis

Untargeted Metabolomic Profiling for Biomarker Discovery

Untargeted metabolomics has emerged as a crucial tool for biomarker discovery in inborn errors of metabolism (IEMs), including those affecting this compound metabolism. researchgate.netnih.gov Unlike targeted assays that look for a pre-defined set of molecules, untargeted profiling aims to measure as many small-molecule metabolites as possible in a single analysis of a biological sample, such as plasma or urine. windows.net This comprehensive approach generates a global snapshot of the metabolome, which can reveal unexpected metabolic perturbations and identify novel biomarkers. nih.govwindows.net

This methodology has been successfully applied to the diagnosis of adenylosuccinate lyase (ADSL) deficiency, a disorder characterized by the accumulation of the substrates of the ADSL enzyme. nih.govresearchgate.net In several studies, untargeted metabolomic profiling of plasma was used to diagnose ADSL deficiency in patients, with the platform generating semi-quantitative z-score values for over 1,000 unique compounds. nih.govresearchgate.net The analysis consistently identified the pathognomonic biomarkers of the disease: succinylaminoimidazole carboxamide ribotide (SAICAr) and succinyladenosine (B8144472) (S-Ado), which is derived from this compound. nih.govresearchgate.net The findings demonstrated the clinical utility of this approach, providing a diagnosis that was subsequently confirmed by traditional targeted analysis and molecular genetic testing. nih.gov This highlights the potential of untargeted metabolomics to serve as a powerful screening and discovery tool for complex neurological phenotypes associated with IEMs. researchgate.net

Targeted Quantitative Purine Analysis in Biofluids

Targeted quantitative analysis represents the conventional and predominant method for diagnosing ADSL deficiency. nih.govresearchgate.net This approach focuses on the precise measurement of a specific, limited panel of known purine metabolites in biofluids, most commonly urine. researchgate.netresearchgate.net The primary targets for this analysis in the context of suspected ADSL deficiency are the two substrates that accumulate due to the enzymatic block: SAICAr and succinyladenosine (S-Ado). nih.gov Succinyladenosine is a dephosphorylated byproduct of this compound (S-AMP), which accumulates when its conversion to adenosine monophosphate (AMP) is blocked. nih.gov

The biochemical phenotype of ADSL deficiency is the significant elevation of these two compounds in the biofluids of affected individuals. researchgate.netresearchgate.net Diagnosis is typically confirmed by demonstrating this characteristic accumulation. nih.gov While untargeted metabolomics is proving to be a valuable diagnostic and discovery tool, targeted quantitative analysis remains the gold standard for confirmation. nih.gov The targeted approach offers high sensitivity and specificity for the known biomarkers, providing definitive quantitative data that is essential for clinical decision-making. In studies utilizing untargeted metabolomics to identify ADSL-deficient patients, the results were consistently validated using targeted quantitative biochemical analysis. nih.govresearchgate.net

Table 2: Comparison of Metabolomic Approaches for ADSL Deficiency

| Methodology | Approach | Key Analytes Measured | Primary Use | Reference |

|---|---|---|---|---|

| Untargeted Metabolomic Profiling | Global, semi-quantitative analysis of >1000 compounds | All detectable metabolites, including SAICAr and Succinyladenosine | Biomarker discovery, initial diagnosis of complex phenotypes | researchgate.net, nih.gov |

Structural Biology and Computational Approaches

The study of this compound metabolism has been significantly advanced by the integration of structural biology and computational methods. These approaches provide atomic-level insights into the enzymes involved, their mechanisms of action, and potential strategies for therapeutic intervention. nih.govucla.edu A major focus of this research has been the enzyme adenylosuccinate lyase (ADSL), particularly from the parasite Leishmania donovani, where it is considered a promising drug target due to the parasite's reliance on the purine salvage pathway. nih.govresearchgate.netmdpi.com

Computational techniques, including molecular dynamics (MD) simulations, are used to model the dynamic behavior of enzymes like ADSL and to understand how mutations or the binding of inhibitors affect their structure and function. nih.gov For example, research on L. donovani ADSL (LdADSL) used computational simulations combined with biochemical and biophysical methods to investigate the role of a specific amino acid, Arginine 40 (Arg40). nih.govresearchgate.net This residue is located at the interface between the enzyme's subunits and is also involved in binding the substrate. nih.gov MD simulations and mutational analysis showed that altering Arg40 disrupted the enzyme's stability and significantly weakened its affinity for its substrate, succinyl-adenosine monophosphate (SAMP), another name for this compound. nih.gov

Furthermore, broader systems biology and computer-aided drug design (CADD) approaches have been employed to analyze the entire purine salvage pathway and identify the most critical targets. mdpi.comnih.gov These studies have reinforced the importance of ADSL as a therapeutic target due to its essential role and low homology to human proteins. mdpi.com By simulating the interactions between potential drug compounds and the enzyme's active site, researchers can screen for and design novel inhibitors. mdpi.com This integrative approach, combining computational analysis with experimental validation, is crucial for understanding the molecular basis of enzyme function and for developing new strategies to target diseases related to purine metabolism. nih.gov

Protein Crystallography and Structural Determination

Protein crystallography has been instrumental in elucidating the three-dimensional structures of the enzymes that interact with this compound, namely adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (ADSL). These structural studies provide critical insights into their catalytic mechanisms and have laid the groundwork for the design of specific inhibitors.

Crystal structures of AdSS have been determined from various organisms, including Escherichia coli, Plasmodium falciparum, and plants. nih.govwikipedia.org The structure of E. coli AdSS reveals a homodimer where each monomer consists of a central ten-stranded β-sheet. wikipedia.org The crystal structure of AdSS from P. falciparum was resolved complexed with several ligands, including hadacidin, an aspartate analog. nih.gov This has provided a basis for understanding the kinetic differences between the parasite and host enzymes, highlighting features that could be exploited for species-specific drug design. nih.gov A refined crystal structure of E. coli AdSS complexed with multiple ligands, including GDP and hadacidin, has detailed the specific amino acid residues involved in binding the substrates and cofactors. acs.orgacs.org For instance, Lys 16 and backbone amides interact with the phosphates of GDP, while Arg 303 and Thr 301 interact with the carboxylate of hadacidin. acs.org

Similarly, crystal structures of ADSL from various sources such as Thermotoga maritima, Pyrobaculum aerophilum, Escherichia coli, and Staphylococcus aureus have been resolved. rcsb.orgpdbj.orgiucr.orgnih.gov These structures reveal that ADSL is a homotetramer, a common feature for enzymes in the argininosuccinate (B1211890) lyase/fumarase C superfamily. pdbj.orgnih.gov The structure of ADSL from T. maritima provided the first look at this enzyme's architecture, suggesting that a 180-degree bond rotation in the substrate is necessary for its dual catalytic activity. nih.gov Studies on E. coli ADSL have provided detailed snapshots of the active site with bound substrate and product, implicating residues S295 and H171 in catalysis. pdbj.org Furthermore, structural analysis of ADSL from the hyperthermophilic archaeon P. aerophilum revealed the presence of three disulfide bonds, which contribute to its thermal stability. rcsb.orgresearchgate.net

| Enzyme | Organism | Resolution (Å) | Key Findings | PDB ID | Reference |

|---|---|---|---|---|---|

| Adenylosuccinate Synthetase (AdSS) | Plasmodium falciparum | 2.0 | Complexed with 6-phosphoryl IMP, GDP, Mg2+, and hadacidin. Provides basis for species-specific inhibitor design. | Not specified | nih.gov |

| Adenylosuccinate Synthetase (AdSS) | Escherichia coli | 2.6 | Refined structure complexed with hydantocidin (B162813) 5'-phosphate, GDP, HPO42-, Mg2+, and hadacidin. Details ligand interactions. | Not specified | acs.orgacs.org |

| Adenylosuccinate Lyase (ADSL) | Pyrobaculum aerophilum | 2.1 | Contains three disulfide bonds contributing to thermal stability. | 1F1O | rcsb.org |